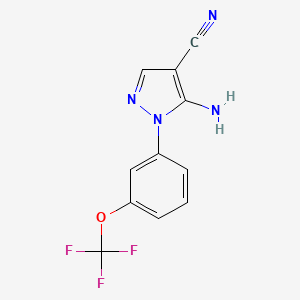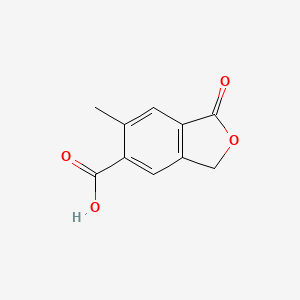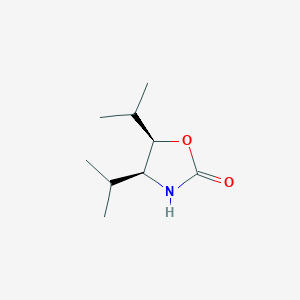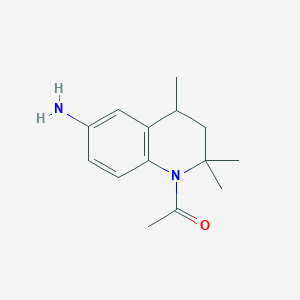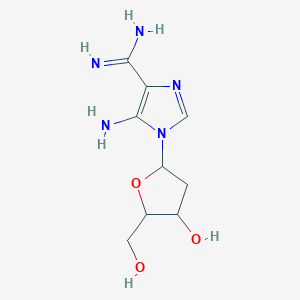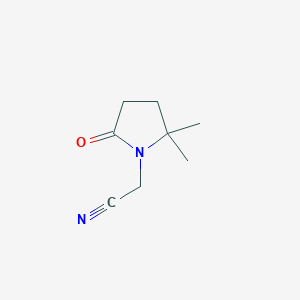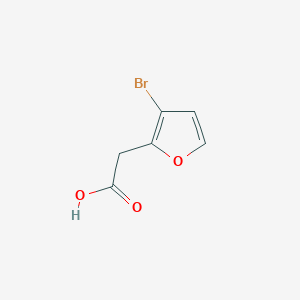
2-(3-Bromofuran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromofuran-2-yl)acetic acid is a brominated derivative of furan, a heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position of the furan ring and an acetic acid moiety at the 2-position. It has the molecular formula C6H5BrO3 and a molecular weight of 205.01 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of furan derivatives. For example, 3-bromofuran can be synthesized by the reaction of 4,5-dibromo-3,6-endoxohexahydrophthalic anhydride with quinoline at 210–220°C . This intermediate can then be reacted with acetic anhydride in the presence of perchloric acid to form 2-acetyl-3-bromofuran . Further oxidation of this intermediate can yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and oxidation reactions. The use of hypervalent iodine reagents, such as PhI(OAc)2, in combination with catalytic amounts of TEMPO, has been shown to be an efficient and environmentally friendly approach for the oxidation of furan derivatives to their corresponding acids .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds using reagents such as PhI(OAc)2 and TEMPO.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Substitution: Various substituted furan derivatives.
Coupling: Biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-(3-Bromofuran-2-yl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways involving furan derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Bromofuran-2-yl)acetic acid involves its ability to undergo various chemical transformations. The bromine atom in the furan ring can participate in electrophilic substitution reactions, while the acetic acid moiety can undergo oxidation and reduction reactions. These transformations allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromofuran: A precursor in the synthesis of 2-(3-Bromofuran-2-yl)acetic acid.
2-Acetyl-3-bromofuran: An intermediate in the synthesis of the target compound.
Benzofuran derivatives: Compounds with similar structural features and applications.
Uniqueness
The presence of both a bromine atom and an acetic acid moiety allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C6H5BrO3 |
|---|---|
Poids moléculaire |
205.01 g/mol |
Nom IUPAC |
2-(3-bromofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5BrO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |
Clé InChI |
CGSJEJHLSLVXHU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



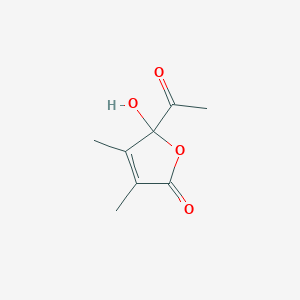
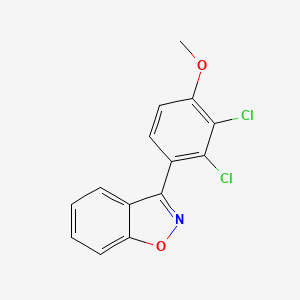
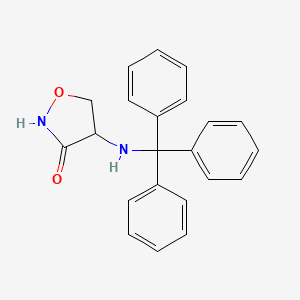
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
